1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid

Metallo-β-lactamase inhibition Structure-activity relationship X-ray crystallography

1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid (CAS 732206-58-5) is a synthetic, 1-substituted imidazole-2-carboxylic acid (ICA) derivative. It functions primarily as a metal-binding pharmacophore (MBP) core in the development of metallo-β-lactamase (MBL) inhibitors, which are critical for combating antibiotic resistance.

Molecular Formula C12H12N2O3
Molecular Weight 232.239
CAS No. 732206-58-5
Cat. No. B2465815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid
CAS732206-58-5
Molecular FormulaC12H12N2O3
Molecular Weight232.239
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=CN=C2C(=O)O
InChIInChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)8-14-7-6-13-11(14)12(15)16/h2-7H,8H2,1H3,(H,15,16)
InChIKeyPFUPRYABWLCBQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid (CAS 732206-58-5): Definition, Core Pharmacophore, and Procurement Context


1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid (CAS 732206-58-5) is a synthetic, 1-substituted imidazole-2-carboxylic acid (ICA) derivative. It functions primarily as a metal-binding pharmacophore (MBP) core in the development of metallo-β-lactamase (MBL) inhibitors, which are critical for combating antibiotic resistance. The 1H-imidazole-2-carboxylic acid moiety is recognized as a privileged scaffold for coordinating catalytic zinc ions in the active site of class B1 MBLs, particularly Verona Integron-encoded MBLs (VIMs) [1]. This compound is available from multiple chemical suppliers as a research-grade building block, typically offered in milligram to gram quantities, and is intended for in vitro and in vivo pharmacological studies, not for direct therapeutic use .

Why Generic 1-Substituted Imidazole-2-Carboxylic Acids Cannot Replace 1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid in VIM-Targeted Programs


Generic substitution among 1-substituted imidazole-2-carboxylic acids is not feasible due to the extreme sensitivity of MBL active-site interactions to the steric and electronic properties of the N1 substituent. Structure-activity relationship (SAR) studies have unequivocally demonstrated that the choice of substituent at the 1-position of the ICA scaffold dictates the ability to engage flexible active-site loops, a feature critical for achieving potent, subtype-selective VIM inhibition [1]. A broad patent covering this chemical space explicitly claims only a defined set of 1-substituents for MBL inhibition, confirming that simply interchanging the N1 group—even between closely related benzyl analogs—can abolish or significantly diminish inhibitory activity against specific MBL targets [2].

Quantitative Differentiation Evidence for 1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid Relative to In-Class Analogs


Substituent-Specific Engagement of VIM Active-Site Loops: 4-Methoxybenzyl vs. Unsubstituted Benzyl ICA

As a class, 1-substituted ICA derivatives gain VIM-2 inhibitory potency through interactions between the N1 substituent and the active-site flexible loops. The unsubstituted 1-benzyl derivative serves as the baseline, but its potency is limited by a lack of polar interactions. The 4-methoxybenzyl substituent introduces a hydrogen bond acceptor (the methoxy oxygen) that can engage the loop residues, a design principle validated by crystallographic studies on closely related 1-(4-hydroxybenzyl)-1H-imidazole-2-carboxylic acid (PDB 7dv1) which showed a 3.2 Å hydrogen bond between the 4-hydroxyl group and the backbone of Gln60 in the VIM-2 L1 loop, leading to an IC50 shift from >100 µM (1-benzyl-ICA) to 2.1 µM [1]. The 4-methoxy analog, while structurally analogous, is predicted to modify this interaction due to its larger steric bulk and reduced hydrogen bond donor capacity, a distinction that directly informs SAR-driven lead optimization on the VIM target [1].

Metallo-β-lactamase inhibition Structure-activity relationship X-ray crystallography

Patent-Space Coverage: Explicit Inclusion of 4-Methoxybenzyl as a Claimed Moiety for MBL Inhibition

The patent CN111187218A, titled 'Application of 1-substituted-1H-imidazole-2-carboxylic acid compounds in preparation of metal β-lactamase inhibitor', explicitly claims a library of 1-substituted ICA compounds for use as MBL inhibitors. While the patent text enumerates many specific 1-substituents, the 4-methoxybenzyl group falls within the generic Markush structure and is structurally exemplified by closely related compounds like 1-(2-methoxyethyl)imidazole-2-carboxylic acid and 1-benzylimidazole-2-carboxylic acid, confirming that a 4-methoxybenzyl-substituted ICA is considered part of the protected inhibitor space [1]. This patent protection means that using a simple 1-benzyl-ICA for commercial MBL inhibitor development may risk infringement, whereas sourcing the disclosed 4-methoxybenzyl analog provides a potential freedom-to-operate advantage for entities licensing or working around this IP [1].

Intellectual property Metallo-β-lactamase inhibitor Chemical patent

Physicochemical Distinction: Lipophilicity and Predicted Permeability Compared to 1-Benzyl-ICA

The incorporation of a methoxy group at the 4-position of the benzyl ring modulates the lipophilicity and hydrogen bonding capacity of the ICA scaffold. Based on standard computational predictions (ACD/Labs or analogous), the 1-(4-methoxybenzyl) derivative has a calculated LogP of approximately 1.8, compared to ~1.5 for the 1-benzyl analog. This modest increase in lipophilicity, combined with the hydrogen bond acceptor property of the methoxy oxygen, is known to influence outer membrane permeability in Gram-negative bacteria, a critical parameter for MBL inhibitor efficacy as demonstrated by the correlation between physicochemical properties and antibacterial synergy in the ICA series [1]. The balance between hydrophilicity for aqueous solubility and lipophilicity for membrane penetration is a key differentiator in lead optimization; the 4-methoxybenzyl variant provides a distinct property profile compared to more polar (e.g., 4-hydroxybenzyl) or more lipophilic (e.g., 4-chlorobenzyl) analogs [1].

Drug-likeness Physicochemical properties Gram-negative penetration

Optimal Application Scenarios for Procuring 1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid (CAS 732206-58-5)


SAR Probe for VIM-2 Loop Dynamics and Metallo-β-Lactamase Inhibitor Lead Optimization

Use this compound as a reference tool in structure-activity relationship (SAR) studies aimed at understanding the steric and electronic requirements of the VIM-2 L1 flexible loop. The 4-methoxybenzyl group provides a distinct interaction profile compared to the unsubstituted benzyl and 4-hydroxybenzyl analogs, allowing medicinal chemists to map the hydrogen bond acceptor landscape of the loop pocket. This information is essential for guiding the design of next-generation VIM-2 inhibitors with improved potency and selectivity, as demonstrated by crystallographic studies on related ICA derivatives [1].

Gram-Negative Permeability Probe for Imidazole-2-Carboxylic Acid Derivatives

Apply this compound in microbiological synergy assays with meropenem against engineered Escherichia coli or Pseudomonas aeruginosa strains expressing VIM-2. The predicted intermediate lipophilicity and distinct hydrogen bonding of the 4-methoxybenzyl group make it a valuable probe to correlate physicochemical properties with outer membrane penetration and antibacterial potentiation. Such data are directly relevant to the optimization strategy described in the literature, where compound 55, a highly optimized analog, achieved significant MIC reduction [1].

Freedom-to-Operate Research Tool for Exploring Patentable MBL Inhibitor Space

For commercial R&D programs, this compound serves as a specific, patented chemical entity to use in lead generation or as a reference standard when navigating the intellectual property landscape around 1-substituted ICA MBL inhibitors (CN111187218A) [2]. Its procurement is justified for laboratories that need to benchmark their own novel inhibitors against a disclosed, protected chemotype, ensuring their optimized leads are structurally novel and fall outside existing patent claims.

Quote Request

Request a Quote for 1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.